(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane
Brand Name: Vulcanchem
CAS No.: 2173998-96-2
VCID: VC6428230
InChI: InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3/t3-,4-/m1/s1
SMILES: CC1C(C1(F)F)CBr
Molecular Formula: C5H7BrF2
Molecular Weight: 185.012

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

CAS No.: 2173998-96-2

Cat. No.: VC6428230

Molecular Formula: C5H7BrF2

Molecular Weight: 185.012

* For research use only. Not for human or veterinary use.

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane - 2173998-96-2

Specification

CAS No. 2173998-96-2
Molecular Formula C5H7BrF2
Molecular Weight 185.012
IUPAC Name (2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane
Standard InChI InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3/t3-,4-/m1/s1
Standard InChI Key DEXKNCFRHYBDIL-QWWZWVQMSA-N
SMILES CC1C(C1(F)F)CBr

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound belongs to the cyclopropane family, featuring a three-membered carbon ring with substituents at the 1, 2, and 3 positions. Its IUPAC name, (2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane, specifies:

  • Stereochemistry: The (2R,3R) configuration indicates the spatial arrangement of the bromomethyl and methyl groups on the cyclopropane ring.

  • Substituents:

    • Two fluorine atoms at the 1-position.

    • A bromomethyl group (-CH2Br) at the 2-position.

    • A methyl group (-CH3) at the 3-position.

The SMILES notation CC1C(C1(F)F)CBr and InChIKey DEXKNCFRHYBDIL-QWWZWVQMSA-N provide unambiguous representations of its structure.

Electronic and Steric Effects

The difluoro substituents at C1 induce significant electron-withdrawing effects, which stabilize the cyclopropane ring against ring-opening reactions . Concurrently, the bromomethyl group at C2 introduces both steric bulk and a potential site for nucleophilic substitution, making the compound a versatile intermediate in organic synthesis .

Synthesis and Catalytic Approaches

Patent-Based Methodologies

A patent by EP2462111B1 outlines multi-step routes to synthesize enantiomerically pure cyclopropane sulfonamides, which share structural similarities with the target compound . Key steps include:

  • Cyclopropanation: Using diiodomethane and diethyl zinc to form the cyclopropane ring .

  • Sulfonylation: Introducing sulfonyl chloride groups to functionalize the ring .

  • Chiral Resolution: Isolating (R)- and (S)-enantiomers via chiral chromatography .

Adapting these steps, a plausible synthesis route for (2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane could involve:

  • Step 1: Cyclopropanation of a difluoroolefin precursor using Zn/Cu-mediated dihalomethane addition.

  • Step 2: Bromomethylation via radical bromination or nucleophilic substitution.

  • Step 3: Stereochemical control through chiral auxiliaries or asymmetric catalysis .

Physicochemical Properties

Molecular Data

PropertyValue
Molecular FormulaC5H7BrF2
Molecular Weight185.012 g/mol
CAS No.2173998-96-2
PubChem Compound ID129498201
SolubilityNot available

The lack of solubility data suggests further experimental characterization is needed, particularly in polar aprotic solvents like DMSO or THF.

Stability and Reactivity

  • Thermal Stability: The cyclopropane ring’s strain energy (~27 kcal/mol) predisposes it to ring-opening reactions at elevated temperatures.

  • Electrophilic Reactivity: The bromomethyl group can undergo SN2 substitutions, making the compound a candidate for cross-coupling reactions .

  • Fluorine Effects: The electron-withdrawing nature of fluorine atoms enhances the acidity of adjacent protons, potentially facilitating dehydrohalogenation .

Applications in Pharmaceutical and Materials Science

Drug Discovery

Cyclopropane derivatives are valued for their bioisosteric properties. The target compound’s bromomethyl group could serve as a leaving group in prodrug designs, while the difluoro substituents might improve metabolic stability. Notably, structurally related compounds in EP2462111B1 exhibit MEK (mitogen-activated protein kinase) inhibitory activity, suggesting potential kinase-targeting applications .

Materials Science

The rigid cyclopropane core and halogenated substituents make this compound a candidate for:

  • Liquid Crystals: Fluorinated cyclopropanes can enhance thermal stability in display technologies.

  • Polymer Cross-Linking: Bromomethyl groups may initiate radical polymerization or serve as anchoring sites in copolymer networks.

Research Challenges and Future Directions

Synthetic Hurdles

  • Stereocontrol: Achieving high enantiomeric excess (ee) in asymmetric cyclopropanation remains challenging. Rhodium-catalyzed methods offer promise but require optimization .

  • Functional Group Compatibility: The bromomethyl group’s reactivity necessitates careful handling under inert conditions to prevent premature substitution .

Unexplored Applications

  • Agrochemicals: Fluorinated cyclopropanes are under investigation as herbicides and insecticides.

  • PET Imaging: The bromine atom could be replaced with fluorine-18 for positron emission tomography (PET) tracers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator